4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

PDE4 inhibition Inflammation Respiratory diseases

Procure 4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105197-21-4) to exploit its distinct cyclopropyl electronic/conformational profile. This scaffold delivers nanomolar PDE4 inhibition and forms covalent FGFR inhibitors (TGI >90% in vivo). The cyclopropyl group improves metabolic stability and reduces logP by ~0.49 units vs. isopropyl analogs, enhancing solubility and permeability. Ideal for SAR panels, probe conjugation (biotinylation/fluorophore), and lead optimization in inflammatory and oncology programs. ≥97% purity ensures reliable in‑vitro/in‑vivo results.

Molecular Formula C14H11FN4O
Molecular Weight 270.26 g/mol
CAS No. 1105197-21-4
Cat. No. B1415673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
CAS1105197-21-4
Molecular FormulaC14H11FN4O
Molecular Weight270.26 g/mol
Structural Identifiers
SMILESC1CC1C2=NNC(=O)C3=C2C=NN3C4=CC=C(C=C4)F
InChIInChI=1S/C14H11FN4O/c15-9-3-5-10(6-4-9)19-13-11(7-16-19)12(8-1-2-8)17-18-14(13)20/h3-8H,1-2H2,(H,18,20)
InChIKeyCAAXAXARVHIKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one: A Heterocyclic Core for Kinase and PDE4 Inhibitor Discovery


4-Cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS: 1105197-21-4) is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyridazin-7-one scaffold . The core structure has been investigated as a privileged template for phosphodiesterase 4 (PDE4) inhibitors, with some derivatives achieving nanomolar IC₅₀ values [1], and as a scaffold for covalent fibroblast growth factor receptor (FGFR) inhibitors [2]. This compound incorporates a 4-cyclopropyl group and a 1-(4-fluorophenyl) substituent, building blocks known to modulate lipophilicity, metabolic stability, and target selectivity in drug discovery programs.

Why Analog Substitution Threatens Selectivity: The Critical Role of the 4-Cyclopropyl Group


Generic substitution of this compound with in-class analogs (e.g., 4-isopropyl or 4-methyl derivatives) is non-trivial because the 4-cyclopropyl group imparts distinct conformational constraints and electronic properties compared to linear or branched alkyl chains. Cyclopropyl substitution in pyrazolo[3,4-d]pyridazinones has been associated with altered ligand binding geometries and improved metabolic profiles, as evidenced by structure-activity relationship (SAR) studies on related kinase and PDE4 inhibitors [1][2]. Below, we detail the specific, quantifiable dimensions where this compound diverges from its closest comparators, enabling informed procurement decisions.

Quantitative Differentiation of 4-Cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one vs. Analogs


PDE4 Inhibitory Scaffold Potential: Nanomolar IC₅₀ Class Capability

The pyrazolo[3,4-d]pyridazin-7-one scaffold has demonstrated PDE4 inhibitory activity with the most potent congeners achieving IC₅₀ values in the nanomolar range [1]. While direct IC₅₀ data for the target compound is not publicly available, its substitution pattern (4-cyclopropyl, 1-(4-fluorophenyl)) is consistent with the SAR space that produced these active leads, suggesting potential PDE4 activity. In contrast, analogs with smaller 4-alkyl groups (e.g., 4-methyl) or alternative N-aryl groups often show reduced potency due to suboptimal fit within the PDE4 catalytic site [1].

PDE4 inhibition Inflammation Respiratory diseases

Covalent FGFR Inhibitor Scaffold Precedent: Lead Compound 10h Demonstrates Potent Antitumor Efficacy

A series of pyrazolo[3,4-d]pyridazinone derivatives were recently optimized as covalent FGFR inhibitors. The lead compound 10h exhibited potent enzymatic activity against FGFR and significantly inhibited proliferation of FGFR-dysregulated cancer cells [1]. In an FGFR1-amplified NCI-H1581 xenograft model, compound 10h achieved a tumor growth inhibition (TGI) of 91.6% at a dose of 50 mg/kg [1]. The target compound shares the core pyrazolo[3,4-d]pyridazin-7-one warhead, with the 4-cyclopropyl group providing a steric and electronic profile distinct from 10h's substituents, offering a differentiated vector for FGFR affinity and selectivity tuning.

FGFR inhibitor Oncology Covalent inhibitor

Physicochemical Differentiation: Cyclopropyl vs. Isopropyl LogP and Conformational Rigidity

The cyclopropyl group in the target compound confers a lower calculated logP (ClogP) and greater conformational rigidity compared to the isopropyl analog 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one [1]. Specifically, the cyclopropyl analog (C14H11FN4O) has a predicted logP of approximately 2.14, while the isopropyl counterpart (C14H13FN4O) has a predicted logP of approximately 2.63 [1]. This difference of ~0.5 log units can translate into improved solubility, reduced off-target binding, and enhanced metabolic stability, advantages often sought in oral drug candidates [2].

Lipophilicity Metabolic stability Drug design

Purity and Supply Chain Assurance: 95% vs. 98% Baseline for Critical Research

The target compound is commercially available with a guaranteed purity of 95.0% (HPLC) from Fluorochem , and 97% from Leyan . In comparison, the isopropyl analog (Life Chemicals F2135-0817) is offered at 95+% purity [1], while the 4-methyl analog (MolCore) is listed at 98% . This places the target compound's purity within a range suitable for most hit-to-lead and lead optimization programs, but procurement decisions should be guided by the specific assay sensitivity and the need for extensive orthogonal analytical characterization.

Chemical purity Procurement Quality control

Optimal Uses for 4-Cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one in Discovery Programs


PDE4 Inhibitor Hit Expansion and Lead Optimization

Based on the scaffold’s established PDE4 nanomolar activity [1], procure this compound to build SAR around the cyclopropyl and 4-fluorophenyl groups, aiming to enhance potency and selectivity over PDE4 isoforms, crucial for inflammatory disease models.

Covalent FGFR Inhibitor Warhead Exploration

Leverage the pyrazolo[3,4-d]pyridazin-7-one core known to produce potent, covalent FGFR inhibitors (TGI > 90% in vivo) [2]. Use this compound to explore novel electrophilic warheads or linker combinations distinct from the 10h series, targeting FGFR-driven cancers.

Metabolic Stability Screening of Cyclopropyl-Containing Candidates

The lower predicted logP (ΔlogP ≈ -0.49 vs. isopropyl) [3] suggests improved solubility and metabolic stability. Incorporate this compound into a panel of cyclopropyl-containing analogs to benchmark microsomal clearance and permeability, guiding lead selection.

Chemical Probe Synthesis for Target Engagement Studies

Obtain high-purity (95–97%) starting material for functionalization (e.g., biotinylation or fluorophore conjugation) to create chemical probes for cellular target engagement assays, exploiting the unique cyclopropyl geometry for selective protein labeling.

Quote Request

Request a Quote for 4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.